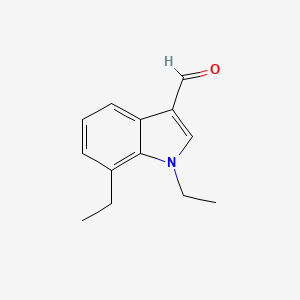

1,7-Diethyl-1H-indole-3-carbaldehyde

Description

Significance of Indole-3-carbaldehyde Scaffolds in Organic and Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a versatile and highly valued building block in the synthesis of a multitude of organic compounds. researchgate.netresearchgate.netresearchgate.net Its importance stems from the reactive aldehyde group at the 3-position of the indole (B1671886) nucleus, which readily participates in a variety of chemical transformations. researchgate.netresearchgate.netekb.eg These reactions include C-C and C-N bond formations, reductions, and condensations, allowing for the construction of diverse and complex molecular architectures. researchgate.netresearchgate.net

In the field of medicinal chemistry, indole-3-carbaldehyde derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.netnih.gov The inherent ability of the indole nitrogen to deprotonate and protonate, coupled with the potential for various non-covalent interactions such as hydrogen bonding and π-π stacking, contributes to their capacity to bind to biological targets. researchgate.net This has led to the development of indole-3-carbaldehyde-based compounds with applications as:

Antimicrobial agents: Exhibiting activity against bacteria and fungi. researchgate.netderpharmachemica.com

Antiviral agents: Including potential anti-HIV activity. researchgate.netresearchgate.netnih.gov

Anticancer agents: Showing promise in cancer research. researchgate.netresearchgate.net

Anti-inflammatory agents: Demonstrating potential to reduce inflammation. researchgate.netderpharmachemica.com

Antioxidant agents: With the ability to scavenge free radicals. derpharmachemica.com

The indole-3-carbaldehyde moiety is also a key component of various naturally occurring bioactive compounds and alkaloids. researchgate.netresearchgate.net

Overview of Alkylated Indole-3-carbaldehyde Derivatives

Alkylation of the indole-3-carbaldehyde scaffold, particularly at the nitrogen (N-1) and other positions on the benzene (B151609) ring, is a common strategy to modify its physicochemical and biological properties. N-alkylation is a crucial step as it can protect the indole nitrogen and introduce various functional groups. ekb.eg Phase transfer catalysts are often employed to facilitate the N-alkylation of indole-3-carbaldehydes, providing a convenient and efficient method for their synthesis. researchgate.net

The introduction of alkyl groups can significantly influence the biological activity of the resulting derivatives. For instance, N-substituted indole-3-carbaldehyde derivatives have been investigated for their potential as antihyperglycemic agents and as kinase inhibitors. researchgate.net The synthesis of these alkylated derivatives is often achieved through methods like the Vilsmeier-Haack reaction on appropriately substituted indoles. researchgate.net

Research Context for 1,7-Diethyl-1H-indole-3-carbaldehyde within Indole Chemistry

This compound is a specific derivative within the broader class of alkylated indole-3-carbaldehydes. Research interest in this compound lies in its potential as a synthetic intermediate for creating more complex molecules with specific biological targets. chemimpex.com The presence of ethyl groups at both the 1 and 7 positions of the indole ring can impart unique steric and electronic properties to the molecule, potentially influencing its reactivity and biological activity.

The synthesis of 7-substituted indoles can be challenging, but methods have been developed to access these compounds. nih.gov For example, a synthetic route to 7-methoxy-1H-indole-3-carbaldehyde has been reported, which could potentially be adapted for the synthesis of the 7-ethyl analogue. google.com The investigation of 1,7-disubstituted indole-3-carbaldehydes like the diethyl derivative contributes to the understanding of structure-activity relationships within this chemical class and may lead to the discovery of novel therapeutic agents. chemimpex.com

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and properties of indole-3-carbaldehyde derivatives.

| Derivative Type | Synthetic Method | Key Findings | Potential Applications |

| N-Alkylated Indole-3-carbaldehydes | Phase transfer catalysis researchgate.net | Efficient and convenient synthesis. researchgate.net | Antihyperglycemic agents, kinase inhibitors. researchgate.net |

| 7-Substituted Indole-3-carbaldehydes | Vilsmeier-Haack reaction on 7-substituted indoles researchgate.netgoogle.com | Provides access to a range of 7-substituted derivatives. nih.gov | Intermediates for pharmaceuticals and agrochemicals. chemimpex.com |

| Schiff Base Derivatives | Condensation with amines researchgate.net | Formation of biologically active Schiff bases. researchgate.net | Antimicrobial and anticancer agents. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1,7-diethylindole-3-carbaldehyde |

InChI |

InChI=1S/C13H15NO/c1-3-10-6-5-7-12-11(9-15)8-14(4-2)13(10)12/h5-9H,3-4H2,1-2H3 |

InChI Key |

LQUBFUVEZYNWMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 1,7 Diethyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety at the C3 position of the indole (B1671886) ring is a versatile handle for a multitude of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent formyl proton allows for characteristic aldehyde reactions.

Condensation Reactions: Formation of Schiff Bases and Semicarbazone Derivatives

A hallmark reaction of aldehydes is their condensation with primary amines and their derivatives to form imines, commonly known as Schiff bases when the amine is an aniline (B41778) or its derivative. For 1,7-Diethyl-1H-indole-3-carbaldehyde, this reaction proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, typically under acidic catalysis or upon heating. researchgate.netijpsjournal.com A wide array of primary amines, including aliphatic and aromatic amines, amino acids, and hydrazines, can be employed to generate a diverse library of Schiff base derivatives. nih.govresearchgate.net

Similarly, condensation with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. researchgate.netcsic.es This reaction follows a similar mechanism to Schiff base formation and is a reliable method for creating stable, crystalline derivatives. quimicaorganica.org The formation of these derivatives is well-documented for various substituted indole-3-carbaldehydes. researchgate.netresearchgate.net

Table 1: Representative Condensation Reactions

| Reactant | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Glacial Acetic Acid, Reflux | Schiff Base |

| This compound | Amino Acid (e.g., Glycine) | Ethanol, Reflux | Schiff Base |

| This compound | Semicarbazide Hydrochloride | Sodium Acetate, Aqueous Methanol, Reflux | Semicarbazone |

| This compound | 1,4-Diaminobutane | Ethanol, Reflux | Bis-Schiff Base |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1,7-Diethyl-1H-indole-3-carboxylic acid. wikipedia.org This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), and chromic acid (H₂CrO₄). In biochemical contexts, aldehyde oxidases can catalyze this oxidation. nih.govresearchgate.net The choice of reagent may depend on the presence of other sensitive functional groups in the molecule.

Table 2: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 1,7-Diethyl-1H-indole-3-carboxylic acid |

| This compound | Silver(I) Oxide (Ag₂O) | 1,7-Diethyl-1H-indole-3-carboxylic acid |

| This compound | Aldehyde Oxidase (enzyme) | 1,7-Diethyl-1H-indole-3-carboxylic acid |

Reduction of the Carbaldehyde Moiety

Reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (1,7-Diethyl-1H-indol-3-yl)methanol. This can be accomplished using a variety of reducing agents. wikipedia.org Mild, selective reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation, leaving the indole nucleus intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective if other reducible functional groups are present. wikipedia.org

Table 3: Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (1,7-Diethyl-1H-indol-3-yl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (1,7-Diethyl-1H-indol-3-yl)methanol |

Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction, Knoevenagel Condensation)

The electrophilic nature of the aldehyde allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental in building more complex molecular architectures.

The Henry Reaction (or nitroaldol reaction) involves the base-catalyzed addition of a nitroalkane to the aldehyde. wikipedia.orgorganic-chemistry.org With this compound, reaction with a nitroalkane like nitromethane (B149229) in the presence of a base would yield a β-nitro alcohol. wikipedia.orgwikipedia.org These products are valuable synthetic intermediates, as the nitro group can be further reduced to an amine or eliminated to form a nitroalkene. wikipedia.orgtaylorandfrancis.comtcichemicals.com

The Knoevenagel Condensation is another key reaction, involving the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). acgpubs.orgacgpubs.org Common active methylene compounds include malononitrile (B47326), diethyl malonate, and ethyl cyanoacetate. acgpubs.orgresearchgate.net The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amine in combination with an acid. acgpubs.org This reaction with this compound would lead to the formation of a new carbon-carbon double bond, yielding a substituted alkene derivative. rsc.org

Table 4: C-C Bond Forming Reactions

| Reaction Type | Reactant | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Henry Reaction | This compound | Nitromethane | Base (e.g., NaOH) | β-Nitro alcohol |

| Knoevenagel Condensation | This compound | Malononitrile | Piperidine, Acetic Acid | Substituted Alkene |

| Knoevenagel Condensation | This compound | Diethyl Malonate | Piperidine, Acetic Acid | Substituted Alkene |

Transformations and Functionalization of the Indole Nucleus

The indole ring itself is a reactive species, particularly towards electrophiles. The ethyl groups at the N1 and C7 positions influence this reactivity through electronic and steric effects.

Electrophilic Aromatic Substitution on the Diethyl-Substituted Indole Ring

Indole is an electron-rich aromatic heterocycle, and electrophilic substitution is a characteristic reaction. bhu.ac.in The lone pair of electrons on the nitrogen atom significantly increases the electron density of the pyrrole (B145914) ring, making the C3 position the most nucleophilic and thus the primary site for electrophilic attack. quora.com However, in this compound, the C3 position is already substituted.

The N-ethyl group is an electron-donating group, which further activates the indole nucleus towards electrophilic attack. The C7-ethyl group also contributes to this activation. When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position of the indole ring. bhu.ac.in If both C2 and C3 are blocked, substitution may occur on the benzene (B151609) portion of the molecule, often at the C5 or C6 positions.

A key example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction , which is often used to introduce the C3-aldehyde group in the first place. wikipedia.orgorgsyn.orgorganic-chemistry.org Starting with 1,7-diethyl-1H-indole, treatment with a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) would yield this compound. orgsyn.orgwikipedia.orgacs.orggoogle.com

For further electrophilic substitution on this compound, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely target the C2 position, influenced by the directing effects of the N-ethyl group and the existing C3-substituent.

N-Acylation and Other N-Substitutions

There is no specific information available in the scientific literature regarding the N-acylation or other N-substitution reactions of this compound. While N-acylation and N-alkylation are common reactions for indole derivatives, often utilizing acyl chlorides, alkyl halides, or other electrophiles in the presence of a base, the specific conditions, yields, and substrate scope for the 1,7-diethyl analogue have not been reported. derpharmachemica.combeilstein-journals.orgpsu.edumdpi.comresearchgate.netekb.eg

Heterocyclic Annulation Reactions Leading to Fused Indole Systems (e.g., Quinazolinone Synthesis)

Similarly, no published studies detail the participation of this compound in heterocyclic annulation reactions to form fused indole systems. The synthesis of quinazolinones from indole-3-carbaldehydes and anthranilamide derivatives is a known transformation, often catalyzed by acids or promoted by various reagents. nih.govnih.gov However, the specific application of this methodology to this compound, including reaction efficiency and potential steric or electronic effects of the ethyl groups, has not been documented.

Multi-Component Reactions (MCRs) Incorporating this compound as a Core Component

Multi-component reactions are powerful tools for the rapid construction of complex molecular architectures. beilstein-journals.orgarkat-usa.org Indole-3-carbaldehyde and its derivatives are frequently employed as key components in various MCRs. nih.govresearchgate.net Nevertheless, a thorough review of the literature reveals no instances where this compound has been specifically utilized as a building block in any reported multi-component reaction.

Advanced Spectroscopic and Structural Elucidation of 1,7 Diethyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Assignment and Proton/Carbon Environments

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data are critical for the initial structural verification of 1,7-Diethyl-1H-indole-3-carbaldehyde. While specific experimental spectra for this compound are not widely available in the cited literature, a hypothetical analysis based on its structure can be described.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The aldehydic proton would be a highly deshielded singlet, appearing even further downfield (around δ 10.0 ppm). The protons of the two ethyl groups would each consist of a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts indicating their attachment to a nitrogen atom (N-ethyl) versus a carbon atom of the benzene (B151609) ring (C7-ethyl).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group would be found at a characteristic downfield shift (around δ 185 ppm). The aromatic and heterocyclic carbons would resonate in the δ 110-140 ppm range. The carbons of the ethyl groups would appear in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~10.0 | s | - |

| H-2 | ~8.0 | s | - |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.2 | t | ~7.5 |

| H-6 | ~7.1 | d | ~7.0 |

| N-CH₂CH₃ | ~4.2 | q | ~7.3 |

| C7-CH₂CH₃ | ~3.0 | q | ~7.6 |

| N-CH₂CH₃ | ~1.5 | t | ~7.3 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~185.0 |

| C-2 | ~138.0 |

| C-7a | ~137.0 |

| C-3 | ~118.0 |

| C-3a | ~125.0 |

| C-4 | ~123.0 |

| C-5 | ~122.0 |

| C-6 | ~120.0 |

| C-7 | ~130.0 |

| N-CH₂ | ~42.0 |

| C7-CH₂ | ~25.0 |

| N-CH₂CH₃ | ~15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons, such as those within the ethyl groups and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the ethyl groups at the N-1 and C-7 positions and the carbaldehyde group at the C-3 position by observing correlations between the ethyl protons and the indole ring carbons, and between the aldehydic proton and carbons C-2, C-3, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful to confirm the substitution pattern, for instance, by observing through-space interactions between the protons of the C7-ethyl group and the H-6 proton.

Studies with Deuterated Analogues for Mechanistic Insights and Spectral Simplification

The synthesis and NMR analysis of deuterated analogues of this compound could provide valuable information. For example, selective deuteration of one of the ethyl groups would simplify the ¹H NMR spectrum, aiding in the definitive assignment of the ethyl group signals. Furthermore, if the compound were involved in reactions, kinetic isotope effect studies using deuterated analogues could offer insights into the reaction mechanism. For instance, deuterating the aldehydic proton could help determine if its cleavage is a rate-determining step in a given transformation. derpharmachemica.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present in the fingerprint region.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=O (Aldehyde) | Stretch | 1700-1650 |

| C=C (Aromatic) | Stretch | 1600-1450 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₅NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.

The fragmentation pattern in the mass spectrum would be characteristic of the indole-3-carbaldehyde structure. Common fragmentation pathways would likely involve the loss of the formyl group (CHO), the ethyl groups (C₂H₅), or molecules like ethene (C₂H₄) from the ethyl substituents. Analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring and the orientation of the substituents.

Furthermore, X-ray crystallography would reveal the supramolecular assembly of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking interactions, which govern the packing of the molecules in the solid state. As of this writing, no public crystallographic data for this compound is available.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Nitrogen |

Computational Chemistry and Theoretical Studies on 1,7 Diethyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformation

No specific Density Functional Theory (DFT) studies were found for 1,7-Diethyl-1H-indole-3-carbaldehyde.

DFT calculations are a powerful tool for investigating the electronic structure of molecules. For the parent compound, 1H-indole-3-carbaldehyde, DFT has been used to optimize the molecular structure and analyze vibrational modes. tandfonline.comresearchgate.net Such studies often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a detailed understanding of the molecule's geometry and electronic distribution. tandfonline.comresearchgate.net Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

Furthermore, DFT is instrumental in elucidating the electronic properties that govern a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the electron-donating and accepting capabilities of the molecule, which is critical for predicting its behavior in chemical reactions. tandfonline.comresearchgate.net The molecular electrostatic potential (MEP) surface, another DFT-derived property, visually represents the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Interactions

There are no specific molecular modeling or dynamics simulation studies available for this compound.

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, exploring their conformational landscapes and interactions with their environment over time. These computational techniques are particularly valuable for understanding how flexible molecules like indole (B1671886) derivatives behave in solution or when interacting with biological macromolecules.

For related indole structures, such simulations could reveal the rotational barriers around key single bonds, such as the one connecting the indole ring to the carbaldehyde group. Understanding the conformational preferences is essential as the three-dimensional shape of a molecule is intrinsically linked to its biological activity. Dynamics simulations can also model the interactions with solvent molecules, providing insights into solubility and the stability of different conformers in various media.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

No Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models specific to this compound have been found.

QSAR and QSPR are computational methodologies used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.comnih.gov These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to establish a mathematical relationship between these descriptors and the observed activity or property. nih.govnih.gov

For a series of indole derivatives, a QSAR study could be employed to predict their inhibitory activity against a specific enzyme, for instance. nih.govmdpi.com The resulting model could then be used to predict the activity of new, unsynthesized indole compounds, thereby guiding the design of more potent molecules. Similarly, QSPR models can predict properties like melting point, boiling point, or solubility, which are crucial for the development of new chemical entities. The reliability of these models is assessed through rigorous validation techniques. nih.gov

Ligand-Protein Interaction Analysis via Molecular Docking Simulations

Specific molecular docking studies for this compound are not present in the available literature.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ajchem-a.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ajchem-a.com

In the context of indole derivatives, docking simulations have been used to investigate their binding modes with various protein targets, such as enzymes and receptors. tandfonline.comajchem-a.commdpi.com These studies can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. By analyzing the binding affinity, often expressed as a docking score, researchers can rank different compounds and prioritize them for further experimental testing. ajchem-a.com For example, docking studies on related indole compounds have explored their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). ajchem-a.com

Applications and Functionalization of 1,7 Diethyl 1h Indole 3 Carbaldehyde in Specialized Areas

Role as a Key Intermediate in Fine Chemical Synthesis

1,7-Diethyl-1H-indole-3-carbaldehyde serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comscirp.org The indole-3-carbaldehyde scaffold is a well-established precursor for a variety of biologically active compounds and indole (B1671886) alkaloids. researchgate.netresearchgate.netekb.eg

The synthesis of this intermediate itself is most commonly achieved via the Vilsmeier-Haack reaction. chemicalbook.com This process involves the formylation of an electron-rich aromatic ring, in this case, the precursor 1,7-diethyl-1H-indole, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). rsc.orgorganic-chemistry.orgorgsyn.org This method is highly efficient, generally resulting in a high-purity aldehyde product. ekb.eg

Once synthesized, the aldehyde group and the indole ring offer multiple reaction sites. The aldehyde functionality is particularly reactive and can undergo a variety of condensation and reduction reactions. A significant application is the synthesis of tryptamine (B22526) derivatives. chemicalbook.comrsc.org A common pathway is the Henry reaction, where the indole-3-carbaldehyde is condensed with a nitroalkane, such as nitroethane, to form a 3-(2-nitrovinyl)indole intermediate. Subsequent reduction of this intermediate, for instance using lithium aluminum hydride or a combination of sodium borohydride (B1222165) and nickel(II) acetate (B1210297), yields the corresponding tryptamine. tci-thaijo.org Tryptamines are a class of compounds with significant biological activities.

The versatility of indole-3-carbaldehydes as intermediates is further demonstrated by their use in the synthesis of various heterocyclic systems through multi-component reactions. researchgate.net The carbonyl group readily participates in both C-C and C-N bond-forming reactions, making it a cornerstone for constructing diverse molecular architectures. ekb.eg

Table 1: Key Synthetic Transformations of the Indole-3-carbaldehyde Scaffold

| Reaction Name | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carbaldehyde | organic-chemistry.orgjk-sci.com |

| Henry Reaction | Nitroalkane, Base | 3-(2-Nitrovinyl)indole | tci-thaijo.org |

| Reduction of Nitrovinyl | LiAlH₄ or NaBH₄/Ni(OAc)₂ | Tryptamine | tci-thaijo.org |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | Substituted Alkenes | scirp.orgrsc.org |

| Schiff Base Formation | Primary Amines | Imines | sigmaaldrich.comresearchgate.net |

Advanced Applications in Dyes and Pigments Research

The indole scaffold is a key component in the dye industry due to its electron-rich nature and versatile functionalization capabilities, which allow for the tuning of absorption and emission properties. goettingen-research-online.de Indole derivatives serve as precursors for various classes of organic dyes, including cyanine (B1664457) dyes, which are widely used as fluorescent labels for biomolecules. nih.govresearchgate.netacs.org

The synthesis of asymmetric cyanine dyes often involves the condensation of two different nitrogen-containing heterocycles. nih.govacs.org An N-alkylated indole derivative, such as the quaternized form of this compound, can act as one of these heterocyclic components. The synthesis typically proceeds by first forming an indolium salt, which is then reacted with a polymethine bridge precursor, such as malonaldehyde dianilide, to create a hemicyanine intermediate. This intermediate is subsequently condensed with a second, different heterocycle to yield the final asymmetric cyanine dye. nih.govacs.org The aldehyde group on the indole ring can be modified or used in further reactions to attach the dye to other molecules or surfaces.

Furthermore, indole-based structures are integral to the design of D-π-A (Donor-π-Acceptor) organic dyes used in applications like dye-sensitized solar cells (DSSCs). researchgate.net In this architecture, the electron-donating indole moiety is connected via a π-conjugated bridge to an electron-accepting group. The ethyl groups on this compound can enhance solubility and influence the solid-state packing of the dye molecules, which is crucial for device performance.

Table 2: Indole Derivatives in Dye Synthesis

| Dye Class | Role of Indole Derivative | Key Reaction Type | Application | Reference(s) |

|---|---|---|---|---|

| Cyanine Dyes | Nucleophilic Heterocycle | Condensation | Fluorescent Labeling | nih.govacs.org |

| D-π-A Dyes | Electron Donor | Suzuki/Heck Coupling, etc. | Dye-Sensitized Solar Cells | researchgate.net |

| Schiff Base Colorants | Aldehyde Precursor | Condensation with Amines | Pigments, Probes | researchgate.net |

Catalysis and Organocatalysis Utilizing Indole-3-carbaldehyde Scaffolds

The indole framework is a privileged structure not only in bioactive molecules but also in the design of catalysts and ligands for asymmetric synthesis. The unique electronic and steric properties of indole derivatives can be harnessed to create highly effective catalytic systems.

While research into catalysts derived specifically from this compound is not yet prevalent, the potential is evident from studies on similar structures. The indole scaffold offers multiple sites for modification to create chiral ligands. morressier.com For example, a promising class of ligands, indole-phosphine oxazolines (IndPHOX), has been developed for enantioselective transformations. morressier.com

A hypothetical route to a novel catalyst from this compound could involve:

Modification of the Aldehyde: The aldehyde group can be converted into a chiral oxazoline (B21484) ring through reaction with a chiral amino alcohol. This oxazoline moiety is a well-known coordinating group in asymmetric catalysis.

Functionalization of the Indole Ring: The C2 position of the indole ring is nucleophilic and can be functionalized, for instance, by lithiation followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) group.

The resulting molecule would be a P,N-ligand, combining a phosphine and an oxazoline on the 1,7-diethylindole framework. The ethyl groups at the N1 and C7 positions would provide steric bulk, which can be crucial for inducing high enantioselectivity in catalytic reactions. The tunability of the indole core allows for the synthesis of a library of such ligands with varied electronic and steric properties. morressier.com

Understanding the reaction mechanisms is fundamental to optimizing catalytic processes involving indole-3-carbaldehydes. The primary reaction for the synthesis of this compound, the Vilsmeier-Haack formylation, proceeds through a well-defined electrophilic aromatic substitution mechanism. jk-sci.comwikipedia.org

The key steps are:

Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide (B127407) (like DMF) reacts with an acid chloride (like POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Attack: The electron-rich indole ring, which is highly activated towards electrophilic attack at the C3 position, acts as a nucleophile, attacking the Vilsmeier reagent. jk-sci.com This disrupts the aromaticity of the pyrrole (B145914) ring and forms a cationic intermediate.

Aromatization and Hydrolysis: A base (such as DMF) removes the proton from the C3 position, restoring aromaticity. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde. jk-sci.comwikipedia.org

Reactions where this compound acts as a substrate also follow established catalytic pathways. For instance, in N-heterocyclic carbene (NHC) catalyzed reactions, the aldehyde can be converted into a Breslow intermediate, a key species in Stetter-type reactions and other acylations. rsc.orgnih.gov

Exploration in Advanced Materials Science beyond Colorants

The unique photophysical and electronic properties of the indole ring have led to its exploration in advanced materials science, extending far beyond traditional colorants. goettingen-research-online.de Indole derivatives are being investigated for applications in organic electronics, functional polymers, and sensors. chemimpex.comspiedigitallibrary.orgmdpi.com

Organic Semiconductors: The electron-rich indole system is an excellent building block for π-conjugated organic semiconductors. spiedigitallibrary.org By linking multiple indole units, extended aromatic systems like triindoles can be created, which exhibit high charge carrier mobility. spiedigitallibrary.org These materials tend to self-assemble into columnar stacks, facilitating one-dimensional charge transport, which is beneficial for applications in organic field-effect transistors (OFETs). The ethyl groups in this compound could improve the solubility of such materials for solution-based processing and tune the intermolecular packing in the solid state.

Photoactuators: Indole derivatives are being used as core structural motifs in the construction of molecular photoswitches and motors. goettingen-research-online.de These molecules can convert light energy into mechanical motion on a molecular scale. The specific substitution pattern on the indole ring influences the absorption properties and the efficiency of the photoisomerization process that drives the motion.

Functional Polymers and Nanomaterials: The aldehyde group of this compound is a reactive handle for incorporating the indole moiety into larger structures. It can undergo Schiff base condensation to form polymers or to functionalize nanoparticles, creating multifunctional materials. sigmaaldrich.com For example, a similar compound, 7-Ethyl-1H-indole-3-carbaldehyde, is noted for its utility in developing novel polymers with specific optical or electronic characteristics. chemimpex.com Indole-based fluorescent molecules have also been designed as chemosensors for detecting changes in pH or the presence of specific ions. mdpi.com

Biological Activity and Mechanistic Insights of 1,7 Diethyl 1h Indole 3 Carbaldehyde Derivatives in Vitro Studies Only

Investigations into Receptor Agonism and Modulation, including Aryl Hydrocarbon Receptor (AhR) Activity

Derivatives of indole-3-carbaldehyde have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and maintaining mucosal homeostasis. nih.govresearchgate.net As a ligand-activated transcription factor, AhR's activity is dependent on the specific compound that binds to it. nih.govmedchemexpress.com

In vitro studies have demonstrated that indole-3-carboxaldehyde (B46971), a related compound, can activate AhR. nih.govmdpi.com This activation is a key mechanism through which these compounds exert their biological effects. The binding of indole (B1671886) derivatives to AhR can influence various downstream cellular processes, including the modulation of inflammatory pathways and the production of cytokines. mdpi.comnih.gov For instance, the activation of AhR by its ligands can lead to the regulation of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1. ncl.ac.uk This interaction highlights the potential of these compounds to act as modulators of cellular responses to environmental and endogenous signals. medchemexpress.comnih.gov

Enzymatic Inhibition Studies (e.g., Urease Inhibition against Helicobacter pylori)

Derivatives of indole-3-carbaldehyde have shown significant potential as enzymatic inhibitors, particularly against the urease enzyme from Helicobacter pylori. nih.govsemanticscholar.orgresearchgate.net The urease enzyme is critical for the survival and colonization of H. pylori in the acidic environment of the stomach, as it neutralizes acid by hydrolyzing urea into ammonia. semanticscholar.orgmdpi.comfrontiersin.org Therefore, inhibiting this enzyme is a key strategy for combating H. pylori infections. nih.govsemanticscholar.orgmdpi.com

In vitro studies have evaluated a series of N-substituted indole-3-carbaldehyde oxime derivatives for their urease inhibitory activity. nih.govsemanticscholar.org Using the modified Berthelot reaction, researchers found that several of these derivatives exhibited potent inhibition of urease, with some compounds showing significantly lower IC50 values than the standard inhibitor, thiourea. semanticscholar.orgresearchgate.net This suggests that the indole-3-carbaldehyde scaffold is a promising starting point for the development of new anti-H. pylori agents. nih.gov

Table 1: In Vitro Urease Inhibition by Indole-3-carbaldehyde Oxime Derivatives

| Compound | IC50 (mM) |

|---|---|

| Compound 8 (an oxime derivative) | 0.0516 ± 0.0035 |

| Compound 9 (an oxime derivative) | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. semanticscholar.orgresearchgate.net

Modulatory Effects on Cellular Pathways (e.g., Interleukin-22 Production)

The activation of the Aryl Hydrocarbon Receptor (AhR) by indole derivatives can modulate cellular signaling pathways, including those involved in cytokine production. One significant finding is the link between AhR signaling and the production of Interleukin-22 (IL-22). nih.govnih.gov IL-22 is a cytokine that plays a critical role in mucosal homeostasis and host defense, particularly in epithelial tissues. nih.govnih.govfrontiersin.org

In vitro studies have shown that the cytokine IL-21 can trigger the production of IL-22 in CD4+ T cells. nih.govnih.gov This process is controlled by the transcription factor STAT3 and is influenced by its interaction with AhR. nih.govnih.gov The activation of AhR by its ligands, such as certain indole derivatives, can therefore enhance IL-22 production. nih.gov This modulation of the IL-22 axis via AhR activation is a key mechanism by which these compounds can contribute to the maintenance of intestinal barrier integrity and local immune homeostasis. researchgate.net

Mechanisms of Antibacterial and Antifungal Activity against Specific Microorganisms

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of antimicrobial activity in vitro against various bacteria and fungi. nih.govresearchgate.netscirp.org Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govcsic.es Antifungal activity has also been observed against pathogens like Candida albicans. nih.govresearchgate.net

The proposed mechanism of action for some derivatives, such as semicarbazones and thiosemicarbazones, involves the disruption of the microbial cell membrane. csic.es In vitro testing using serial dilution techniques has determined the Minimum Inhibitory Concentration (MIC) for these compounds, with some derivatives showing potent activity. nih.govresearchgate.net For example, certain indole-3-aldehyde hydrazone derivatives displayed significant activity against methicillin-resistant S. aureus (MRSA), with MIC values as low as 6.25 µg/mL. nih.govresearchgate.net One specific derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, showed a particularly low MIC of 0.98 μg/mL against MRSA. nih.gov

Table 2: In Vitro Antimicrobial Activity of Indole-3-carbaldehyde Derivatives

| Microorganism | Compound Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Semicarbazone Derivative 1 | 100 |

| Bacillus subtilis | Semicarbazone Derivative 1 | 100 |

| Staphylococcus aureus | Semicarbazone Derivative 2 | 150 |

| Bacillus subtilis | Semicarbazone Derivative 2 | 150 |

| MRSA | Indole-3-aldehyde hydrazones | 6.25 - 100 |

| MRSA ATCC 43300 | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 |

MIC values represent the lowest concentration of the compound that inhibits visible microbial growth. nih.govcsic.esnih.gov

Antiviral Activity Research and Related Mechanisms

In vitro research has identified antiviral properties in derivatives of the indole core structure. For instance, certain ethyl 1H-indole-3-carboxylate derivatives have been evaluated for their activity against the Hepatitis C Virus (HCV). core.ac.uk These studies, conducted in Huh-7.5 cells, revealed that several compounds exhibited anti-HCV activity at low concentrations, with mechanisms potentially involving the inhibition of virus entry and replication. core.ac.uk

More recently, indole derivatives have been investigated for activity against SARS-CoV-2. One study on a water-soluble 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative demonstrated a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM. nih.govactanaturae.ru The compound showed a high selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.govactanaturae.ru The proposed mechanisms include the suppression of syncytium formation induced by the viral spike protein. nih.govactanaturae.ru Another related compound, Indole-3-carbinol, also showed activity against SARS-CoV-2 replication in VeroE6 cells and human lung organoids. nih.gov

Table 3: In Vitro Antiviral Activity of an Indole Derivative against SARS-CoV-2

| Parameter | Value |

|---|---|

| IC50 | 1.84 µM (1.06 µg/mL) |

| Concentration for complete viral inhibition | 52.0 µM |

| Selectivity Index (SI) | 78.6 |

Data for a dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative. nih.govactanaturae.ru

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of indole-3-carbaldehyde derivatives are closely linked to their ability to activate the Aryl Hydrocarbon Receptor (AhR). mdpi.com In vitro studies using intestinal epithelial cells have shown that Indole-3-carboxaldehyde (IAld) can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when abnormally activated, contributes to inflammation. mdpi.com

The mechanism involves IAld-mediated activation of AhR, which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway. mdpi.com This action helps to prevent intestinal epithelial barrier injury caused by inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com The introduction of an AhR-specific inhibitor was shown to block these protective effects, confirming the central role of AhR in the anti-inflammatory action of IAld. mdpi.com Furthermore, other studies on different indole derivatives have shown inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of indole-3-carboxaldehyde have been investigated for their antioxidant properties through various in vitro models. These studies often measure the compound's ability to scavenge free radicals, which are unstable molecules that can cause cellular damage.

Common assays used to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation. In one study, a series of indole-3-carboxaldehyde analogues conjugated with different aryl amines were synthesized and tested. The results showed that the antioxidant activity varied based on the specific substitutions on the indole core, with some compounds exhibiting superior free radical scavenging activity compared to the standard antioxidant butylated hydroxy anisole (BHA). The presence of hydroxyl groups on the indole ring has been noted to significantly increase radical scavenging capabilities. researchgate.netnih.gov Other assays, such as the ABTS cation radical decolorization test, have also been used to confirm the antioxidant capacity of these compounds.

Neuroprotective Mechanisms and Cellular Interactions

Extensive literature searches for in vitro studies focusing specifically on the neuroprotective mechanisms and cellular interactions of 1,7-Diethyl-1H-indole-3-carbaldehyde and its direct derivatives did not yield specific results. The available research on the neuroprotective properties of indole-based compounds is broad, primarily focusing on related structures such as indole-3-carbinol, diindolylmethane (DIM), and other substituted indoles. Therefore, the following sections detail the neuroprotective mechanisms elucidated for these structurally related indole derivatives, which may provide a foundational understanding of the potential activities of this compound derivatives. It is crucial to note that these findings are not directly applicable to this compound and should be interpreted with caution.

General Neuroprotective Mechanisms of Indole Derivatives

Indole derivatives have garnered significant attention for their potential as neuroprotective agents due to their diverse biological activities. In vitro studies on various indole compounds have revealed several key mechanisms through which they may exert their neuroprotective effects. These mechanisms often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways, as well as the modulation of specific cellular signaling cascades.

One of the most well-documented neuroprotective mechanisms of indole derivatives is their antioxidant activity. Many indole-based compounds can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. nih.gov The indole nucleus itself possesses electron-rich characteristics that can contribute to its antioxidant properties. nih.gov

Modulation of Neuroprotective Signaling Pathways by Indole-3-Carbinol and its Metabolites

Research on indole-3-carbinol (I3C), a compound found in cruciferous vegetables, and its primary metabolite, diindolylmethane (DIM), has provided significant insights into the neuroprotective potential of indole derivatives. These compounds have been shown to activate critical cellular defense pathways.

One such pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) system. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes. nih.gov In vitro studies have suggested that I3C and DIM can activate this pathway, thereby enhancing the endogenous antioxidant capacity of neuronal cells. nih.gov

Furthermore, I3C and DIM have been shown to interact with the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB). nih.gov The BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway can trigger downstream signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which promotes cell survival and inhibits apoptosis. nih.gov Some indole derivatives may exert their neuroprotective effects by mimicking the action of BDNF or by upregulating its expression. nih.gov

Anti-inflammatory and Anti-apoptotic Effects

Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. Microglia, the resident immune cells of the central nervous system, can become overactivated, leading to the release of pro-inflammatory cytokines and neurotoxic mediators. Some indole derivatives have demonstrated the ability to modulate microglial activation and reduce the production of these inflammatory molecules in vitro. nih.gov

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. In vitro studies have shown that certain indole derivatives can protect neurons from apoptotic cell death induced by various stimuli, including oxidative stress and neurotoxins. This anti-apoptotic effect is often mediated through the regulation of pro- and anti-apoptotic proteins and the inhibition of caspase activity.

Research Findings on Substituted Indole Derivatives

While specific data on this compound is lacking, research on other substituted indole derivatives provides some context for potential neuroprotective activities. For instance, a series of N-substituted indole derivatives were designed and synthesized as multifunctional agents against Alzheimer's disease, showing inhibitory activity against monoamine oxidase (MAO) enzymes. researchgate.net Another study on synthetic indole-phenolic compounds demonstrated their ability to act as multifunctional neuroprotectors by exhibiting metal-chelating and antioxidant properties, as well as the ability to disaggregate amyloid-β peptides in cellular models. nih.gov

The table below summarizes the findings for some of these related indole derivatives.

| Compound/Derivative Class | In Vitro Model | Key Findings |

| N-substituted Indole Derivatives | Not specified | Showed inhibitory activity against monoamine oxidase-A and -B. researchgate.net |

| Synthetic Indole-Phenolic Compounds | Cellular models | Exhibited metal-chelating properties, antioxidant effects, and disaggregation of amyloid-β peptides. nih.gov |

| Indole-3-Carbinol (I3C) and Diindolylmethane (DIM) | Not specified | Activate the Nrf2-ARE pathway and interact with the BDNF/TrkB signaling pathway. nih.gov |

It is important to reiterate that these findings are for indole derivatives that are structurally distinct from this compound. The specific diethyl substitutions at the N1 and C7 positions of the indole ring would significantly influence the electronic and steric properties of the molecule, and thus its biological activity. Therefore, dedicated in vitro studies on this compound and its derivatives are necessary to elucidate their specific neuroprotective mechanisms and cellular interactions.

Q & A

Q. What are the optimal synthetic routes for 1,7-Diethyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous indole-3-carbaldehydes. Key steps include:

- Friedel-Crafts alkylation : Introduce ethyl groups at the 1- and 7-positions using ethyl halides and Lewis acids (e.g., AlCl₃) under anhydrous conditions to avoid hydrolysis .

- Vilsmeier-Haack reaction : Formylate the indole core at the 3-position using DMF and POCl₃. Temperature control (0–5°C during reagent mixing, then reflux at 80–100°C) is critical to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

Yield Optimization : Use inert atmospheres (N₂/Ar) to stabilize intermediates and monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals:

- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).

- Ethyl groups: δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.8–4.2 ppm (quartet, CH₂).

- Indole NH: δ ~11.5 ppm (broad, exchangeable) .

- IR Spectroscopy : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z corresponding to C₁₃H₁₅NO (calculated: 201.12). Fragmentation patterns should include loss of CO (28 Da) from the aldehyde group.

Advanced Research Questions

Q. How can computational modeling (e.g., AutoDock4) predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Receptor Preparation : Use PDB structures of target proteins (e.g., kinases, GPCRs). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the 3D structure of this compound using Gaussian or Avogadro, then convert to PDBQT format.

- Docking Parameters : Apply Lamarckian genetic algorithm (GA) with 100 runs, population size 150, and energy evaluations 2.5×10⁶. Analyze binding poses for hydrogen bonds (e.g., aldehyde group with catalytic lysine) and hydrophobic interactions (ethyl groups with receptor pockets) .

- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can crystallographic data resolve contradictions in the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve discrepancies in bond lengths/angles by refining against high-resolution data (e.g., <1.0 Å).

- Software Tools : SHELXL for structure refinement. Apply restraints for disordered ethyl groups and validate using R-factor (<5%) and goodness-of-fit (GoF ≈1.0) .

- Comparative Analysis : Overlay multiple crystal structures to identify consistent torsional angles and assess the influence of crystal packing on conformation.

Q. What strategies mitigate challenges in studying the bioactivity of this compound (e.g., solubility, stability)?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO ≤1% v/v) or formulate as cyclodextrin inclusion complexes.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect aldehyde groups from oxidation by adding antioxidants (e.g., BHT) or storing under inert gas .

- Biological Assays : Pre-incubate compounds in assay buffers (pH 7.4) to assess hydrolytic stability. Use LC-MS to quantify degradation products.

Data Contradiction & Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Controlled Replication : Repeat reactions under identical conditions (solvent, temperature, catalyst) as reported studies. For example, compare outcomes of Grignard additions in THF vs. DCM.

- Mechanistic Probes : Use DFT calculations (e.g., Gaussian) to model transition states and identify steric effects from ethyl groups that may hinder nucleophilic attack at C3.

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to detect intermediates (e.g., hemiaminals) that may explain divergent pathways .

Structural & Functional Insights

Q. How does the substitution pattern (1,7-diethyl vs. monosubstituted analogs) influence the electronic properties of indole-3-carbaldehydes?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Ethyl groups at 1,7-positions increase electron density at C3 via inductive effects, enhancing aldehyde electrophilicity.

- Experimental Validation : Compare oxidation potentials via cyclic voltammetry. Higher current densities for 1,7-diethyl derivatives suggest easier aldehyde oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.